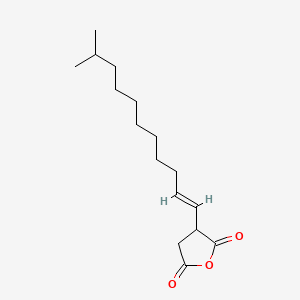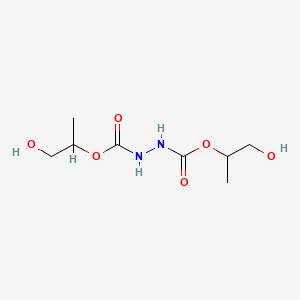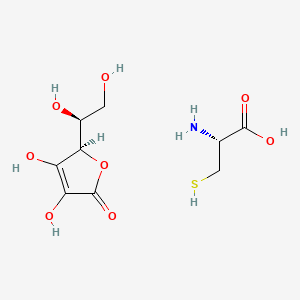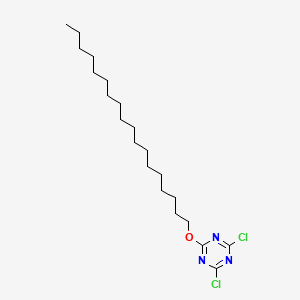
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンは、トリアジン系に属する化学化合物です。トリアジンは、3つの窒素原子を含む6員環を持つ複素環式化合物です。この特定の化合物は、トリアジン環に2つの塩素原子とオクタデシルオキシ基が付加されていることを特徴としています。トリアジンは、農業、医薬品、材料科学など、さまざまな分野における多様な用途で広く研究されています。
2. 製法
合成ルートと反応条件
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンの合成は、通常、塩基の存在下でシアヌルクロリドとオクタデカンを反応させることから始まります。この反応は、還流条件下で行われ、塩素原子がオクタデシルオキシ基に置換されるように促進されます。この反応は以下の式で表すことができます。
シアヌルクロリド+オクタデカン→2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジン+HCl
工業的製造方法
この化合物の工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。連続フロー反応器や再結晶、クロマトグラフィーなどの高度な精製技術の使用は、工業現場では一般的です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with the octadecyloxy group. The reaction can be represented as follows:
Cyanuric chloride+Octadecanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
反応の種類
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンは、以下を含むさまざまな化学反応を起こします。
求核置換反応: 塩素原子は、アミン、チオール、アルコキシドなどの求核剤で置換することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を生成することができます。
加水分解: トリアジン環は、酸または塩基の存在下で加水分解して、対応するアミンとカルボン酸を生成することができます。
一般的な試薬と条件
求核置換反応: アルコキシドナトリウム、アミン、チオールなどの試薬が一般的に使用されます。反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤は、酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤は、無水条件下で使用されます。
生成される主な生成物
求核置換反応: さまざまな官能基を持つ置換トリアジン。
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: 塩素原子の数が少ないか、水素原子が追加された還元誘導体。
4. 科学研究の用途
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンは、科学研究においていくつかの用途を持っています。
化学: より複雑なトリアジン誘導体を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗真菌剤としての可能性について調査されています。
医学: 特にがん研究における薬剤開発における潜在的な使用について研究されています。
工業: 特殊なポリマーや独自の特性を持つ材料の製造に使用されます。
科学的研究の応用
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、特定の酵素の活性部位に結合することで、基質のアクセスを阻害し、特定の酵素の活性を阻害することができます。さらに、オクタデシルオキシ基の存在は、親油性を高め、脂質膜と相互作用して細胞プロセスを阻害することができます。
類似化合物との比較
類似化合物
- 2,4-ジクロロ-6-フェニル-1,3,5-トリアジン
- 2,4-ジクロロ-6-メチル-1,3,5-トリアジン
- 2,4-ジクロロ-6-エトキシ-1,3,5-トリアジン
独自性
2,4-ジクロロ-6-(オクタデシルオキシ)-1,3,5-トリアジンは、長いオクタデシルオキシ鎖が存在することによって独自性を持っています。この長いアルキル鎖は、非極性溶媒への溶解性を高め、疎水性相互作用を増加させ、材料科学やドラッグデリバリーシステムの用途に適しています。
特性
CAS番号 |
85681-94-3 |
|---|---|
分子式 |
C21H37Cl2N3O |
分子量 |
418.4 g/mol |
IUPAC名 |
2,4-dichloro-6-octadecoxy-1,3,5-triazine |
InChI |
InChI=1S/C21H37Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-21-25-19(22)24-20(23)26-21/h2-18H2,1H3 |
InChIキー |
PEXGADKHPIKDFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


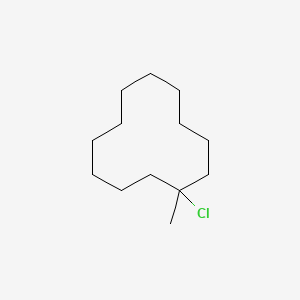
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
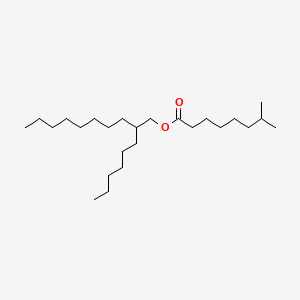
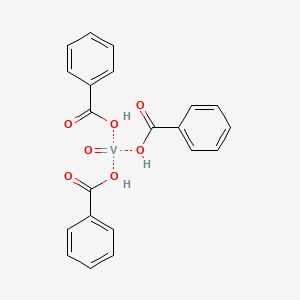

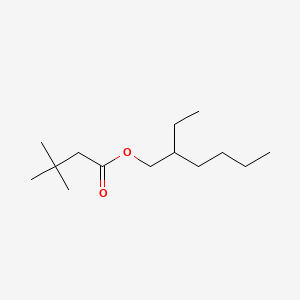

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)

